(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-YL)-acetic acid hydrochloride

描述

Nomenclature and Structural Identification

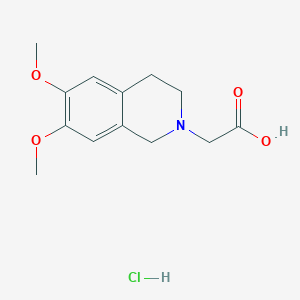

The compound (6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-acetic acid hydrochloride is systematically identified by its International Union of Pure and Applied Chemistry (IUPAC) name: 2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetic acid hydrochloride. Its molecular formula is C₁₃H₁₈ClNO₄ , with a molecular weight of 287.74 g/mol . The structural features include:

- A tetrahydroisoquinoline core with methoxy substitutions at the 6- and 7-positions.

- An acetic acid moiety bonded to the nitrogen-containing 2-position of the isoquinoline ring.

- A hydrochloride salt form, enhancing solubility and stability.

Table 1: Key Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 1179364-74-9 | |

| IUPAC Name | 2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetic acid hydrochloride | |

| Molecular Formula | C₁₃H₁₈ClNO₄ | |

| Molecular Weight | 287.74 g/mol |

The crystalline structure is stabilized by hydrogen bonding between the hydrochloride ion and the acetic acid group, as inferred from analogous isoquinoline derivatives.

Historical Context in Isoquinoline Alkaloid Research

Isoquinoline alkaloids, a vast class of nitrogen-containing heterocycles, have been studied since the isolation of morphine in the early 19th century. The target compound belongs to the tetrahydroisoquinoline subclass, which gained prominence in the mid-20th century for their diverse pharmacological activities. Key milestones include:

- 1950s–1970s : Development of synthetic routes for tetrahydroisoquinolines, enabling structural diversification.

- 1990s : Exploration of nitration and condensation reactions to modify isoquinoline cores, as demonstrated in the synthesis of aaptamine from 6,7-dimethoxy-1-methylisoquinoline.

- 2010s–2020s : Advancements in one-pot synthesis methodologies, such as the phosphotungstic acid-catalyzed cyclization of 3,4-dimethoxyphenethylamine to produce 6,7-dimethoxy-3,4-dihydroisoquinoline derivatives.

Recent studies (2019–2023) highlight the role of tetrahydroisoquinoline derivatives in drug discovery, particularly as intermediates for anticancer and neuroprotective agents.

Key Physicochemical Characteristics

The compound exhibits distinct physical and chemical properties critical to its handling and application:

Solubility

Stability

Spectroscopic Data

属性

IUPAC Name |

2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4.ClH/c1-17-11-5-9-3-4-14(8-13(15)16)7-10(9)6-12(11)18-2;/h5-6H,3-4,7-8H2,1-2H3,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPSSUVPJEQZZBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CN(CCC2=C1)CC(=O)O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Overview

A prominent method involves a one-pot process that integrates the formation of the isoquinoline ring system with subsequent functionalization steps to yield the hydrochloride salt directly. This approach emphasizes operational simplicity, high yield, and purity.

Stepwise Process

Preparation of Intermediate 1:

React 3,4-dimethoxyphenethylamine with a formylation reagent, such as ethyl formate , under reflux conditions (~6 hours). This step forms a formamide intermediate via nucleophilic addition and condensation reactions.Formation of Isoquinoline Core:

The intermediate is then reacted with oxalyl chloride in an inert solvent (e.g., acetonitrile) at 10–20°C, facilitating the formation of an iminium ion or related reactive species. Dropwise addition ensures controlled reaction progress, typically over 2 hours.Ring Closure Catalyzed by Phosphotungstic Acid:

The addition of phosphotungstic acid promotes cyclization, forming the isoquinoline ring system. This step is conducted at elevated temperatures (~50–55°C) for about 1 hour.Introduction of Acetic Acid Moiety:

The target acetic acid group is introduced via a subsequent reaction, often involving acylation with acetic anhydride or similar reagents, under reflux conditions (~6 hours). This step attaches the acetic acid functionality to the isoquinoline core.Salt Formation and Purification:

The final step involves cooling the reaction mixture to 5–10°C, inducing crystallization. Filtration, washing, leaching, and drying yield the hydrochloride salt of the compound with purity exceeding 99%.

Key Parameters

| Parameter | Conditions |

|---|---|

| Raw materials | 3,4-dimethoxyphenethylamine, ethyl formate, oxalyl chloride, phosphotungstic acid, acetic anhydride |

| Reaction temperature | 10–20°C during initial steps; 50–55°C during cyclization |

| Reaction time | 6 hours (formylation), 2 hours (oxalyl chloride addition), 1 hour (cyclization), 6 hours (acylation) |

| Cooling temperature | 5–10°C for crystallization |

| Yield | >75% |

| Purity | >99% |

Advantages

- High yield and purity

- Simplified, one-pot process reduces costs

- Suitable for industrial scale with minimal waste

Alternative Routes: Multi-Step Synthesis

a) Formation of the Isoquinoline Core

- Condensation of 3,4-dimethoxyphenethylamine with formaldehyde derivatives under acidic conditions to form tetrahydroisoquinoline intermediates.

- Oxidative aromatization using reagents like DDQ or air oxidation to produce the aromatic isoquinoline.

b) Functionalization to Attach Acetic Acid

- Nucleophilic substitution or acylation of the isoquinoline core with acetic anhydride or acyl chlorides to introduce the acetic acid group.

- Hydrochloride salt formation via treatment with HCl in an appropriate solvent (e.g., ethanol or methanol).

c) Purification

- Crystallization from suitable solvents to obtain high-purity hydrochloride salts.

Limitations

- Longer reaction times

- Multiple purification steps

- Slightly lower yields compared to one-pot methods

Data Tables Summarizing Preparation Methods

| Method | Raw Materials | Key Reactions | Reaction Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| One-Pot Cyclization | 3,4-dimethoxyphenethylamine, ethyl formate, oxalyl chloride, phosphotungstic acid, acetic anhydride | Formylation, cyclization, acylation | 10–20°C (initial), 50–55°C (cyclization), 5–10°C (crystallization) | >75 | >99 | Simplified process, high efficiency, scalable |

| Multi-Step Synthesis | Tetrahydroisoquinoline derivatives, acyl chlorides | Condensation, oxidation, acylation | Reflux, oxidative conditions | 50–70 | Variable | Longer, more complex, less industrially favored |

Research Findings and Industrial Relevance

Patent CN110845410A describes a one-pot method that simplifies the synthesis by combining multiple steps, reducing operational complexity, and improving safety. The process achieves high purity (>99%) and yields over 75%, making it suitable for large-scale production.

Laboratory studies confirm that controlling reaction parameters such as temperature, dropwise addition rates, and reaction times critically influence purity and yield. The use of catalytic acids like phosphotungstic acid enhances cyclization efficiency.

Environmental and safety considerations favor the one-pot approach, as it minimizes waste and reduces the need for multiple purification steps.

化学反应分析

Types of Reactions: (6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-acetic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed to reduce the nitro group to an amine.

Substitution: Substitution reactions can occur at the methoxy or acetic acid groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2) in the presence of a catalyst.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation Products: Oxidation can yield oxo derivatives of the compound.

Reduction Products: Reduction of the nitro group results in the formation of an amine derivative.

Substitution Products: Substitution reactions can lead to the formation of various derivatives with different functional groups.

科学研究应用

Medicinal Chemistry Applications

Pharmacological Properties:

The compound exhibits a range of pharmacological activities that make it a candidate for drug development. Isoquinolines, the structural backbone of this compound, are known for their diverse biological activities, including:

- Antihypertensive Effects: Some derivatives have been studied for their potential to lower blood pressure by acting on vascular smooth muscle .

- Antifungal Activity: Isoquinoline derivatives have shown efficacy against various fungal strains, making them valuable in antifungal drug development .

- Anesthetic Properties: Certain isoquinoline compounds are utilized as anesthetics due to their ability to affect neurotransmitter systems .

Case Study: Synthesis and Reactivity

A study demonstrated the synthesis of various isoquinoline derivatives through reactions involving (6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)-acetonitrile. The resulting compounds exhibited notable reactivity, leading to the formation of new pharmacologically active entities .

Synthetic Organic Chemistry

Versatile Reagent:

(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-YL)-acetic acid hydrochloride serves as a versatile starting material in organic synthesis. It can be transformed into various complex molecules through:

- Enaminonitrile Synthesis: Reacting with different nucleophiles allows for the creation of enaminonitriles, which are intermediates in the synthesis of more complex structures .

- Formation of Pyridoisoquinolines: The compound can undergo cyclization reactions to yield pyridoisoquinolines, which possess significant biological activities .

Biological Research Applications

Chemical Entities of Biological Interest (ChEBI):

The compound is cataloged in databases like ChEBI, highlighting its relevance in biological research. It is recognized for its potential interactions with biological systems and its role as a chemical probe in pharmacological studies .

Table 1: Summary of Biological Activities

Conclusion and Future Directions

The applications of this compound underscore its significance in medicinal chemistry and organic synthesis. Ongoing research may further elucidate its mechanisms of action and expand its utility in developing novel therapeutic agents.

Future studies should focus on:

- In Vivo Studies: To assess the pharmacokinetics and therapeutic efficacy.

- Structure-Activity Relationship (SAR) Studies: To optimize the compound's biological activity through structural modifications.

By exploring these avenues, researchers can unlock the full potential of this compound in various scientific domains.

作用机制

The mechanism by which (6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-acetic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

相似化合物的比较

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between the target compound and its analogues:

生物活性

(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-YL)-acetic acid hydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological properties, including antibacterial, antifungal, and potential anticancer effects, supported by relevant case studies and research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C20H23NO4

- Molecular Weight : 341.41 g/mol

- InChIKey : NXBCZACRBYRVOJ-UHFFFAOYSA-N

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. A study evaluating various monomeric alkaloids found that compounds similar to this isoquinoline derivative showed effective inhibition against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|

| E. coli | 0.0195 |

| Bacillus mycoides | 0.0048 |

| C. albicans | 0.0048 |

These results indicate that the compound possesses strong antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent .

Anticancer Potential

The anticancer properties of this compound have been explored in various studies. A significant finding was its ability to induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The compound was shown to enhance caspase-3 activity significantly, indicating its role in promoting programmed cell death in malignant cells.

Case Study:

In a study involving MDA-MB-231 cells, treatment with the compound resulted in morphological changes characteristic of apoptosis at concentrations as low as 1 μM. Furthermore, cell cycle analysis indicated that it could arrest the cell cycle at the G2/M phase, leading to reduced proliferation rates .

The mechanism through which this compound exerts its biological effects is believed to involve modulation of intracellular signaling pathways related to apoptosis and cell cycle regulation. It has been suggested that the compound interacts with microtubules, disrupting their assembly and leading to cell death .

Cardioprotective Effects

Recent studies have also highlighted the cardioprotective properties of related isoquinoline derivatives. For instance, research on a compound closely related to this compound demonstrated positive inotropic effects on rat heart muscle. This suggests potential therapeutic applications in treating heart conditions by enhancing cardiac contractility through Na+/Ca2+-exchange modulation .

常见问题

Q. What approaches are recommended for interpreting conflicting NMR or IR spectral data during structural elucidation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。